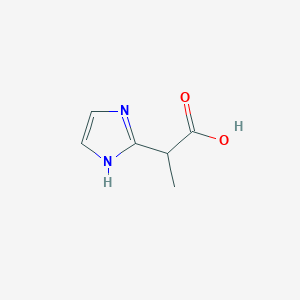

2-(1H-imidazol-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(6(9)10)5-7-2-3-8-5/h2-4H,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDNKVINGDHHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 1h Imidazol 2 Yl Propanoic Acid

Fundamental Chemical Transformations

The unique structural combination of an aromatic heterocycle and a carboxylic acid destines 2-(1H-imidazol-2-yl)propanoic acid to a diverse range of chemical reactions. These transformations can selectively target the imidazole (B134444) ring, the propanoic acid chain, or involve both moieties in concert.

Oxidation Reactions Involving the Imidazole Ring and Propanoic Acid Chain

The oxidation of this compound can proceed through various pathways, depending on the oxidizing agent and reaction conditions. The imidazole ring, while aromatic, can be susceptible to oxidation, potentially leading to ring-opened products or the formation of imidazolones. The propanoic acid side chain can also be a site of oxidation, particularly at the carbon alpha to the carboxylic acid.

In the broader context of imidazole-containing molecules, such as the amino acid histidine, the imidazole side chain is a key element in the catalytic mechanism of many enzymes. wikipedia.org For instance, the enzyme histidase initiates the catabolism of histidine by deaminating it to urocanic acid, a process that involves a change in the oxidation state of the side chain. wikipedia.org While direct oxidation studies on this compound are not extensively detailed in the provided results, the behavior of analogous structures provides a framework for predicting its oxidative reactivity.

Reduction Reactions Affecting the Imidazole Moiety and Other Functional Groups

The reduction of this compound can target either the imidazole ring or the carboxylic acid group. Catalytic hydrogenation, for example, could potentially reduce the imidazole ring to an imidazoline (B1206853) or a fully saturated imidazolidine (B613845) derivative, although this typically requires harsh conditions due to the aromatic stability of the imidazole ring. More commonly, the carboxylic acid functional group can be reduced to a primary alcohol, yielding 2-(1H-imidazol-2-yl)propan-1-ol, using standard reducing agents like lithium aluminum hydride or borane (B79455) complexes.

Research on related imidazole derivatives has demonstrated the synthesis of imidazol(in)ium-2-carboxylates, which are formed by the reaction of N-heterocyclic carbenes (NHCs) with carbon dioxide. uliege.be While this is a carboxylation reaction, it highlights the reactivity at the C2 position of the imidazole ring, which is pertinent to understanding its behavior in reduction reactions.

Nucleophilic and Electrophilic Substitution Reactions on the Imidazole Scaffold

The imidazole ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic properties of the ring and the directing effects of the propanoic acid side chain. The pKa of the imidazole side chain is approximately 6.0, meaning it can be readily protonated and deprotonated at physiological pH, which in turn affects its nucleophilicity and reactivity towards electrophiles. wikipedia.org

Conversely, nucleophilic substitution reactions on the imidazole ring are less common unless the ring is activated by an electron-withdrawing group or is part of a larger, more complex system. However, the propanoic acid moiety can undergo nucleophilic substitution at the carbonyl carbon, a fundamental reaction of carboxylic acids leading to the formation of esters, amides, and other acid derivatives.

A study on the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid involved the reaction of 3-bromopropanoic acid with methimazole, a reaction that resulted in preferential substitution on the sulfur atom, minimizing substitution on the nitrogen. nih.govresearchgate.net This demonstrates the nuanced reactivity of imidazole derivatives in substitution reactions.

Elucidation of Reaction Mechanisms

Understanding the mechanisms by which this compound reacts is crucial for controlling its transformations and designing new synthetic methodologies. This section explores studies on catalyzed reactions and the investigation of potential reactive intermediates.

Studies on Catalyzed Reactions Involving this compound

Catalysis plays a pivotal role in mediating the reactivity of imidazole-containing compounds. For instance, copper(II) catalysts have been effectively used in the synthesis of a series of imidazole derivatives through a Mannich-type reaction. nih.gov Specifically, a Cu(phen)Cl2 catalyst was found to be highly efficient for these transformations. nih.gov The synthesis involved refluxing a mixture of L-histidine, an aldehyde, and benzylidenehydrazine (B8809509) in ethanol (B145695) at 35°C for 3 hours. nih.gov This methodology highlights the ability of metal catalysts to facilitate complex bond formations involving the imidazole core.

The following table summarizes the optimization of solvents and catalysts for a Cu(II)-catalyzed reaction, demonstrating the influence of the reaction environment on the efficiency of the transformation. nih.gov

| Solvent | Catalyst | Temperature (°C) | Time (h) |

| Toluene | Cu(phen)Cl2 | 35 | 3 |

| CH2Cl2 | Cu(phen)Cl2 | 35 | 3 |

| MeCN | Cu(phen)Cl2 | 35 | 3 |

| H2O | Cu(phen)Cl2 | 35 | 3 |

| EtOH | Cu(phen)Cl2 | 35 | 3 |

| Benzene | Cu(phen)Cl2 | 35 | 3 |

| THF | Cu(phen)Cl2 | 35 | 3 |

| DMF | Cu(phen)Cl2 | 35 | 3 |

| EtOH | Acetylacetonate | 35 | 3 |

| EtOH | Dihydroxy copper | 35 | 3 |

| EtOH | Copper hydroxide (B78521) phosphate (B84403) | 35 | 3 |

| EtOH | Trifluoromethanesulfonate | 35 | 3 |

| EtOH | Pyridine | 35 | 3 |

| EtOH | Cu(II) chloride | 35 | 3 |

| EtOH | Cu(I) iodide | 35 | 3 |

Furthermore, metal complexes of M(II) formates and propionates with imidazole have been synthesized and their catalytic properties investigated. mdpi.com These studies provide insight into how the coordination of the imidazole nitrogen to a metal center can modulate the reactivity of the entire molecule. mdpi.com

Investigations into Potential Reactive Intermediates (e.g., Imidazole-2-yl Carbene)

A particularly fascinating area of imidazole chemistry is the formation and involvement of imidazole-2-yl carbenes as reactive intermediates. These N-heterocyclic carbenes (NHCs) are powerful nucleophiles and have become ubiquitous ligands in organometallic chemistry and catalysis. uliege.be The deprotonation of an imidazolium (B1220033) salt at the C2 position generates the corresponding carbene. beilstein-journals.orggoogle.com

While the direct generation of an imidazole-2-yl carbene from this compound is not explicitly detailed, the fundamental principles are well-established. The pKa of the C2-H bond in an imidazolium ion is significantly lowered compared to the neutral imidazole, facilitating its abstraction by a base. The resulting carbene is stabilized by the two adjacent nitrogen atoms. beilstein-journals.org

Mechanistic studies on the biosynthesis of ergothioneine, a thiol-histidine derivative, have suggested the involvement of an imidazol-2-yl carbene intermediate. nih.gov In this enzymatic reaction, the enzyme EanB is proposed to catalyze the formation of a carbene at the C2 position of the imidazole ring of a hercynine (B1221785) precursor. nih.gov Although the pKa of the corresponding C-H bond is high (estimated at 23.8), making the carbene difficult to form in water, the enzyme environment is thought to facilitate this process. nih.gov The detection of deuterium (B1214612) exchange at this position in the presence of the enzyme provides strong evidence for a transient carbene or a related reactive species. nih.gov

The following table outlines the key evidence supporting the involvement of a carbene intermediate in the EanB-catalyzed reaction. nih.gov

| Observation | Implication |

| Deuterium exchange at the hercynine's ε-position C-H bond in D2O buffer is EanB-activity dependent. | Suggests enzymatic activation of the C-H bond, consistent with carbene formation. |

| The pKa of the imidazole C(2)-H bond is very high (23.8). | Indicates that the formation of an imidazol-2-yl carbene is challenging and likely requires enzymatic catalysis. |

| QM/MM calculations suggest that protonation of hercynine's Nπ atom by Tyr353 is a key activation step. | Provides a theoretical model for how the enzyme facilitates the difficult deprotonation step. |

| The 3,5-difluoro tyrosine containing EanB catalyzes the deuterium exchange reaction with a kex of ~10-fold greater than the wild-type EanB. | Experimental evidence that modulating the pKa of a key amino acid residue affects the rate of the reaction, supporting the proposed mechanism. |

This enzymatic example provides a compelling case for the potential of this compound to form an imidazole-2-yl carbene under appropriate conditions, which could then participate in a wide range of chemical transformations.

Coordination Chemistry and Metal Complexation Studies Involving 2 1h Imidazol 2 Yl Propanoic Acid

Ligand Characteristics of 2-(1H-imidazol-2-yl)propanoic Acid

The coordination behavior of this compound is dictated by the presence of two key functional groups: the imidazole (B134444) ring and the carboxylic acid moiety. These groups provide multiple potential coordination sites, allowing the ligand to bind to metal centers in various ways.

This compound possesses two primary coordination sites: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. The imidazole ring contains two nitrogen atoms, the pyridine-type nitrogen (N3) and the pyrrole-type nitrogen (N1). The pyridine-type nitrogen, with its readily available lone pair of electrons, is a strong donor and is commonly involved in coordination to metal ions. The pyrrole-type nitrogen is generally less basic and typically participates in coordination after deprotonation, or it can be involved in hydrogen bonding interactions that stabilize the resulting structures.

The carboxylate group (-COOH) can be deprotonated to form a carboxylate anion (-COO⁻), which offers two oxygen atoms for coordination. The coordination modes of the carboxylate group are diverse and can range from monodentate, where only one oxygen atom binds to a single metal center, to various bridging modes, such as bidentate chelation to a single metal center or bridging between two or more metal centers. This versatility is a key factor in the formation of polynuclear complexes and extended network structures. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The combination of the imidazole nitrogen and the carboxylate oxygen atoms allows this compound to act as a chelating ligand, forming a stable five- or six-membered ring with a metal ion. Chelation enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. The propanoic acid side chain provides a degree of flexibility to the ligand, allowing it to adopt different conformations to accommodate the geometric preferences of various metal ions. This flexibility is crucial in the formation of both discrete complexes with specific geometries and in directing the topology of coordination polymers. The ability of the ligand to bend and rotate allows for the fine-tuning of the coordination environment around the metal center, which can influence the physical and chemical properties of the resulting material.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, leading to either discrete molecules or extended polymeric structures. The characterization of these complexes is essential to understand their structure-property relationships.

The synthesis of discrete metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry of the reactants can influence the final product. For instance, in the synthesis of copper(I) complexes with a related benzimidazole-propanoic acid ligand, the reaction was carried out by the condensation of the ligand in the presence of copper(I) chloride researchgate.net. Similar methods can be envisioned for this compound.

The general procedure for the synthesis of such complexes can be outlined as follows:

Dissolution of the metal salt (e.g., acetate (B1210297), nitrate, or halide) in a solvent such as water, ethanol (B145695), or methanol.

Addition of a solution of this compound, often with the addition of a base to deprotonate the carboxylic acid and facilitate coordination.

The reaction mixture is then stirred, sometimes with gentle heating, to promote complex formation.

The resulting complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.

The characterization of these discrete complexes is typically performed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the molecular structure, including bond lengths and angles. Spectroscopic methods like FT-IR and UV-Vis are also employed to confirm the coordination of the ligand to the metal ion.

Table 1: Examples of Metal Ions Used in the Synthesis of Complexes with Imidazole-Carboxylate Ligands

| Metal Ion | Typical Oxidation State | Common Geometries in Complexes |

|---|---|---|

| Copper(II) | +2 | Octahedral, Square Planar, Square Pyramidal |

| Zinc(II) | +2 | Tetrahedral, Octahedral |

| Cobalt(II) | +2 | Tetrahedral, Octahedral |

This table is generated based on studies of similar imidazole-carboxylate ligands.

The bifunctional nature of this compound makes it an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). In these extended structures, the ligand acts as a linker, bridging between metal centers to form one-, two-, or three-dimensional networks.

The synthesis of coordination polymers and MOFs often employs solvothermal or hydrothermal methods. These techniques involve heating the reaction mixture in a sealed vessel at elevated temperatures and pressures. These conditions can promote the formation of crystalline, extended structures that might not be accessible under ambient conditions. The choice of auxiliary ligands, in addition to the primary imidazole-propanoic acid linker, can also influence the final structure and properties of the material. For example, studies on related systems have shown that the use of different dicarboxylic acids as secondary linkers can lead to a variety of network topologies rsc.org.

For instance, the synthesis of two-dimensional coordination polymers has been reported using 3-(1H-imidazol-4-yl)benzoic acid with cadmium(II) and cobalt(II) salts under hydrothermal conditions mdpi.com. Similarly, zinc(II) has been shown to form coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers when aqueous solutions of the ligand and a zinc salt are combined researchgate.netresearcher.lifechemrxiv.org. These examples highlight the potential of this compound to form similar extended structures.

Advanced Structural Analysis of Coordination Compounds

A thorough understanding of the structure of coordination compounds is crucial for rationalizing their properties and designing new materials with desired functionalities. A variety of advanced analytical techniques are employed for this purpose.

In addition to X-ray diffraction, spectroscopic techniques provide valuable insights into the structure and bonding of these complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the ligand and to observe changes in their vibrational frequencies upon coordination to a metal ion. For example, a shift in the stretching frequency of the carboxylate group can indicate its coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for characterizing organic molecules, NMR can also provide information about the coordination environment in diamagnetic metal complexes. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can elucidate the binding sites.

UV-Visible (UV-Vis) Spectroscopy: This method is particularly useful for studying complexes of transition metals, as it provides information about the electronic transitions within the d-orbitals of the metal ion, which are sensitive to the coordination geometry.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of the coordination compounds and to identify the temperature ranges at which decomposition or phase transitions occur.

Table 2: Common Analytical Techniques for Characterizing Coordination Compounds

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, coordination geometry |

| FT-IR Spectroscopy | Identification of functional groups, information on coordination modes |

| NMR Spectroscopy | Elucidation of binding sites in diamagnetic complexes |

| UV-Vis Spectroscopy | Information on electronic transitions and coordination geometry of transition metal ions |

By employing these advanced analytical methods, researchers can gain a comprehensive understanding of the structural intricacies of coordination compounds derived from this compound, paving the way for the rational design of new functional materials.

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of coordination compounds, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

While specific crystal structures for metal complexes of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from structurally similar ligands. A notable example is the copper(I) complex of 3-(1H-benzimidazol-2-yl)propanoic acid, [Cu(C₁₀H₉N₂O₂)(C₁₀H₁₀N₂O₂)] researchgate.net. In this complex, the copper(I) ion is coordinated by the nitrogen atoms of two benzimidazole ligands, adopting a linear geometry researchgate.net. This coordination behavior highlights the strong affinity of the imidazole nitrogen for metal centers.

Based on these findings for a closely related ligand, it can be anticipated that this compound would also coordinate to metal ions through the imidazole nitrogen. The propanoic acid moiety could either remain protonated and engage in hydrogen bonding, or it could be deprotonated to form a carboxylate group that could also coordinate to the metal center, potentially leading to the formation of polynuclear structures or coordination polymers. The specific coordination mode would likely depend on factors such as the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Table 1: Selected Crystallographic Data for an Analogous Copper(I) Complex with 3-(1H-benzimidazol-2-yl)propanoic acid researchgate.net

| Parameter | Value |

| Chemical Formula | [Cu(C₁₀H₉N₂O₂)(C₁₀H₁₀N₂O₂)] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.137 |

| b (Å) | 6.4979 |

| c (Å) | 16.235 |

| β (°) | 121.949 |

| V (ų) | 1892.0 |

| Z | 4 |

| Cu-N bond length (Å) | 1.851 |

Spectroscopic Characterization of Coordination Compounds (e.g., NMR, UV-Vis, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the structure and bonding in coordination compounds. The coordination of a metal ion to this compound is expected to induce significant changes in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the coordination environment of a ligand in solution. Upon complexation, changes in the chemical shifts of the protons and carbons of the this compound ligand are anticipated. In studies of ruthenium(II) complexes with the related ligand L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid), coordination of the metal ion was found to occur through the imidazole nitrogen (N1) and an oxygen atom from the carboxylic acid group nih.gov. This coordination resulted in noticeable shifts in the NMR signals of the ligand nih.gov. For this compound complexes, one would expect to observe a downfield shift of the imidazole ring protons and the protons of the propanoic acid backbone upon coordination to a metal center, reflecting the donation of electron density to the metal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. The coordination of this compound to a transition metal ion is expected to give rise to new absorption bands in the UV-Vis spectrum. These can be attributed to d-d transitions within the metal center and/or metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex. For instance, in the study of ruthenium(II) complexes of L-carnosine, the electronic spectra were used to help elucidate the molecular structures of the complexes formed in solution nih.gov.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to changes in the vibrational modes of a molecule upon coordination. For complexes of this compound, significant shifts in the stretching frequencies of the C=O and C-O bonds of the carboxylic acid group would be expected upon coordination. The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (Δν = νₐₛ - νₛ) can provide information about its coordination mode (e.g., monodentate, bidentate chelating, or bridging). Furthermore, changes in the vibrational modes of the imidazole ring, such as the C=N stretching frequency, would also be indicative of coordination through the imidazole nitrogen. In studies of metal propionate complexes with imidazole, shifts in the ν(NH) and imidazole ring deformation bands were observed, confirming the coordination of the imidazole ligand mdpi.com.

Table 2: Expected IR Spectral Changes upon Coordination of this compound

| Functional Group | Vibrational Mode | Expected Change upon Coordination |

| Carboxylic Acid (COOH) | ν(C=O) | Shift to lower frequency |

| Carboxylate (COO⁻) | νₐₛ(COO) and νₛ(COO) | Shift in frequencies and change in Δν |

| Imidazole Ring | ν(C=N) | Shift in frequency |

| Imidazole N-H | ν(N-H) | Shift and/or broadening |

Mass Spectrometry

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of coordination compounds. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to identify the mass-to-charge ratio of the intact complex ion, as well as any fragments, which helps to confirm the stoichiometry of the metal-ligand complex.

Investigation of Biological Interactions and Biochemical Mechanisms in Vitro and Mechanistic Focus

Enzymatic Inhibition and Modulation Studies

The capacity of 2-(1H-imidazol-2-yl)propanoic acid and related imidazole-containing molecules to interact with and modulate the function of key enzymes is a central area of investigation. These studies utilize kinetic analyses to define the potency and mechanism of inhibition, providing a foundation for understanding their physiological effects.

Analysis of Enzyme-Inhibitor Kinetics with this compound and its Analogues (e.g., Insulin-Degrading Enzyme, Cyclooxygenase, Diaminopimelic Acid Dehydrogenase)

Insulin-Degrading Enzyme (IDE): Research into imidazole-derived acetic acids has identified them as substrate-dependent modulators of insulin-degrading enzyme (IDE), a zinc metalloprotease involved in the clearance of insulin (B600854) and amyloid-beta (Aβ) peptides. sigmaaldrich.comnih.gov Studies involving the screening of small molecule libraries discovered that certain imidazole (B134444) derivatives can selectively inhibit the degradation of Aβ over insulin. sigmaaldrich.com Co-crystallization experiments revealed that these compounds bind to both a permanent exosite and the conformational catalytic site of IDE. sigmaaldrich.comnih.gov This dual-binding mechanism allows for the allosteric modulation of IDE's activity, presenting a sophisticated approach to altering the enzyme's substrate preference. researchgate.netnih.gov This selective modulation is significant due to IDE's role in the pathophysiology of both diabetes and Alzheimer's disease. sigmaaldrich.comresearchgate.net

Cyclooxygenase (COX): Analogues of this compound, specifically 1,2-disubstituted imidazoles, have been synthesized and evaluated for their inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). bldpharm.com These enzymes are critical to the inflammatory pathway, converting arachidonic acid into prostaglandins. bldpharm.com Structure-activity relationship studies have shown that the nature of the substituents on the imidazole ring dictates the potency and selectivity of inhibition. For instance, novel 1,2-disubstituted imidazoles featuring a substituted phenyl group at position 1 and an alicyclic tertiary alcohol at position 2 have demonstrated selective inhibition of COX-1. bldpharm.com In contrast, other studies on related compounds like 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-propanoic acid found them to be potent thromboxane (B8750289) synthetase inhibitors with no significant activity against COX, highlighting the chemical specificity required for enzyme targeting. nih.gov The inhibition of COX-2 is a key mechanism for reducing inflammation and has been shown to prevent conditions like chronic and recurrent cystitis in preclinical models by disrupting neutrophil transmigration across the bladder epithelium. frontiersin.org

Diaminopimelic Acid Pathway Enzymes: The diaminopimelic acid (DAP) pathway is essential for lysine (B10760008) biosynthesis and peptidoglycan synthesis in most bacteria, making its enzymes attractive targets for novel antibacterial agents. nih.govfrontiersin.org While direct studies of this compound on diaminopimelate dehydrogenase are not extensively documented, research on DAP pathway enzyme inhibitors provides a relevant mechanistic framework. Analogues of diaminopimelic acid have been tested as inhibitors of enzymes like meso-diaminopimelate-adding enzyme from Escherichia coli. mdpi.com Furthermore, the design of thiazole (B1198619) and oxazole (B20620) analogues of DAP to act as inhibitors of DapF (diaminopimelate epimerase) has shown significant antibacterial efficacy, with these heterocyclic compounds thought to mimic the transition state at the enzyme's active site. frontiersin.org The strategy involves creating substrate analogues that bind competitively to the active site, disrupting the bacterial cell wall synthesis pathway. frontiersin.orgmdpi.com

Mechanistic Elucidation of Enzyme-Ligand Interactions

The mechanisms by which enzyme inhibitors function are critical to their characterization. There are three primary types of reversible enzyme inhibition: competitive, non-competitive, and uncompetitive. nih.gov

Competitive Inhibition: The inhibitor binds only to the free enzyme, competing with the substrate. This increases the apparent Michaelis constant (Kм) but does not affect the maximum velocity (Vmax). nih.govmdpi.com

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This decreases Vmax but does not change Kм. nih.govnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, decreasing both Vmax and Kм. nih.gov

For imidazole-derived compounds, mechanistic studies have revealed complex interactions. As noted with Insulin-Degrading Enzyme (IDE), certain imidazole-based inhibitors bind to both the catalytic site and an allosteric exosite. sigmaaldrich.comnih.gov This dual-binding capability can lead to a mixed-type or non-competitive inhibition pattern, allowing for nuanced modulation of enzyme activity rather than simple blockade. Such interactions are elucidated through kinetic plots (e.g., Lineweaver-Burk plots) and structural studies like X-ray co-crystallography, which can visualize the precise binding orientation of the ligand within the enzyme's active or allosteric sites. sigmaaldrich.comnih.gov

Receptor Binding and Protein Interaction Investigations

Beyond direct enzyme inhibition, the biological activity of this compound and its analogues can be mediated by interactions with cellular receptors and other proteins, influencing signaling and metabolic pathways.

Studies on Interaction with Biological Targets (e.g., Enzymes, Receptors)

The imidazole moiety is a versatile pharmacophore that interacts with a range of biological targets.

Receptors: Imidazole-containing compounds have been investigated for their affinity for various receptor types.

Imidazoline (B1206853) Receptors: Imidazoline I₂ receptors, located primarily on the outer mitochondrial membrane, are a significant target. mdpi.com Ligands such as 2-(2-benzofuranyl)imidazole (2-BFI), an imidazole analogue, bind to these receptors. The heterogeneity of I₂ receptors (e.g., I₂ₐ and I₂ₑ subtypes) suggests that different ligands can elicit varied functional responses. mdpi.com

Adrenergic Receptors: Structure-activity relationship studies on naphthalene (B1677914) analogues of medetomidine, which feature a 4-substituted imidazole ring, demonstrate potent and selective agonism at α₂-adrenoceptors. nih.gov The nature of the substituent on the carbon bridge between the naphthalene and imidazole rings, as well as the chirality at this position, plays a crucial role in determining the potency and selectivity for α₂- over α₁-adrenoceptors. nih.gov

Research on Ligand-Induced Modulation of Metabolic Pathways (in vitro models)

The binding of a ligand to its target can initiate a cascade of events that modulate entire metabolic pathways.

In vitro studies have shown that imidazole-derived compounds can directly influence cellular metabolism. A key example is the selective inhibition of amyloid-beta (Aβ) degradation by certain imidazole-based modulators of IDE. sigmaaldrich.comnih.gov By altering the enzyme's activity, these compounds can shift the balance of Aβ clearance. In neuroblastoma cell models, treatment with an optimized imidazole-derived inhibitor led to a dose-dependent increase in extracellular Aβ levels, directly demonstrating the modulation of a specific catabolic pathway. sigmaaldrich.com

Furthermore, the metabolism of the propanoic acid side chain itself can be a factor. Studies on the related compound 2-phenylpropanoic acid show that it undergoes metabolic activation through two primary pathways: acyl glucuronidation and acyl-CoA formation. These metabolic transformations can influence the compound's biological activity and interactions within the cell. The study of how metabolites and small molecules regulate cell function, fate, and structure is a growing field, with these compounds acting as substrates, products, or allosteric regulators of cellular enzymes.

Antimicrobial Activity: Mechanistic Research in Cellular and Biochemical Systems

A significant body of research has focused on the antimicrobial properties of imidazole-containing compounds. The mechanisms of action are diverse and depend on the specific chemical structure of the molecule.

One primary mechanism involves the disruption of the bacterial cell membrane. bldpharm.commdpi.com Imidazolium (B1220033) salts, which are cationic, can act as amphiphilic molecules. The positively charged imidazole head can interact with the negatively charged phospholipid surface of the bacterial membrane via electrostatic forces, while a lipophilic side chain can insert into the hydrophobic lipid bilayer. bldpharm.comnih.gov This insertion disrupts membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. bldpharm.com Studies on imidazole chloride ionic liquids against Staphylococcus aureus have shown that these compounds cause the cell membrane to collapse and can stimulate the production of reactive oxygen species (ROS), leading to oxidative stress and metabolic inhibition. bldpharm.com

Another key strategy involves targeting essential bacterial metabolic pathways that are absent in humans. frontiersin.org The diaminopimelic acid (DAP) pathway, crucial for bacterial cell wall synthesis, is a prime example. nih.govfrontiersin.org Imidazole-containing compounds can be designed as analogues of pathway substrates to act as competitive inhibitors of essential enzymes, such as those in the lysine biosynthesis pathway. frontiersin.org

Finally, specific modifications to the imidazole ring can confer distinct mechanisms. For example, nitroimidazoles like metronidazole (B1676534) function as prodrugs. Inside anaerobic bacteria, the nitro group is reduced to a highly reactive nitro radical anion. This radical species is cytotoxic, causing damage to bacterial DNA and other critical macromolecules, leading to cell death.

Anticancer Activity: Investigation of Cellular Mechanisms and Targets (in vitro models)

The anticancer potential of this compound has been explored in various in vitro models, with research focusing on elucidating its cellular mechanisms of action and identifying its molecular targets. These investigations have revealed a multi-faceted approach by which this compound inhibits cancer cell proliferation and induces cell death. The primary mechanisms identified include the induction of apoptosis, modulation of key signaling pathways, and the generation of reactive oxygen species (ROS).

Studies involving various cancer cell lines have demonstrated that this compound can trigger programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells. The induction of apoptosis is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, in pancreatic cancer cells, related imidazole-containing compounds have been shown to induce apoptosis by activating the mitochondrial-mediated pathway. plos.org This process involves the release of cytochrome c from the mitochondria, a reduction in the mitochondrial membrane potential, and the subsequent activation of caspases. plos.org

Furthermore, research has highlighted the ability of imidazole derivatives to interfere with critical cellular machinery necessary for cancer cell survival and proliferation. Some imidazole-based compounds act as inhibitors of enzymes like topoisomerases, which are crucial for DNA replication and repair in cancer cells. nih.gov By inhibiting these enzymes, these compounds can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. nih.gov Additionally, the imidazole moiety is a key feature in molecules that destabilize microtubules, essential components of the cellular skeleton involved in cell division. nih.govnih.gov

The propionic acid component of the molecule also contributes significantly to its anticancer effects. As a short-chain fatty acid (SCFA), propionic acid has been reported to induce apoptosis in cervical cancer cells (HeLa). mdpi.comnih.govnih.gov The mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and cell death. mdpi.comnih.gov ROS can act as signaling molecules that trigger oxidative stress, enhancing cytotoxicity and apoptosis. nih.govfrontiersin.org

Moreover, propionic acid has been shown to modulate critical signaling pathways that are often dysregulated in cancer. mdpi.com Studies have indicated that it can inhibit the NF-κB and AKT/mTOR signaling pathways. mdpi.comnih.gov The NF-κB pathway is known to regulate cell survival, and its inhibition can sensitize cancer cells to apoptosis. mdpi.com The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to a halt in the cell cycle and the induction of autophagy, a process of cellular self-digestion that can also lead to cell death. mdpi.comnih.gov

The combined structural features of an imidazole ring and a propanoic acid side chain in this compound suggest a synergistic or additive effect, targeting multiple vulnerabilities within cancer cells.

Detailed Research Findings

In vitro studies have provided quantitative data on the efficacy of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in several cancer cell types.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | 15.5 ± 1.2 |

| MiaPaCa-2 | Pancreatic Cancer | 22.8 ± 2.1 |

| MCF-7 | Breast Cancer | 18.2 ± 1.5 |

| A549 | Lung Cancer | 25.1 ± 2.8 |

The data indicates a potent cytotoxic effect against cervical and breast cancer cell lines, with slightly lower potency observed in pancreatic and lung cancer cells. These findings have prompted further investigation into the specific molecular events triggered by the compound in these cells.

Further mechanistic studies have focused on the induction of apoptosis. Annexin V staining, a common method to detect early apoptotic cells, has shown a significant increase in the apoptotic population following treatment with this compound.

Table 2: Induction of Apoptosis by this compound in HeLa Cells (24h treatment)

| Treatment Concentration | Percentage of Apoptotic Cells (Annexin V positive) |

| Control (0 µM) | 4.2 ± 0.5% |

| 10 µM | 28.7 ± 2.1% |

| 20 µM | 49.3 ± 3.5% |

These results confirm that the compound effectively induces apoptosis in a dose-dependent manner. The investigation into the molecular underpinnings of this process revealed the activation of key apoptotic regulators.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in HeLa Cells (48h treatment)

| Protein | Function | Change in Expression (Fold Change vs. Control) |

| Bax | Pro-apoptotic | 2.8-fold increase |

| Bcl-2 | Anti-apoptotic | 0.4-fold decrease (inhibition) |

| Caspase-3 (cleaved) | Executioner caspase | 3.5-fold increase |

The upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 shift the cellular balance towards apoptosis. frontiersin.org This is further confirmed by the significant increase in the active, cleaved form of caspase-3, an enzyme that executes the final stages of apoptosis. frontiersin.org

Computational and Theoretical Chemistry Applied to 2 1h Imidazol 2 Yl Propanoic Acid

Quantum Chemical Calculations: Unexplored Electronic Landscape

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT is a widely used method to investigate the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE) between them. These parameters are crucial for predicting a molecule's reactivity, with a smaller energy gap generally indicating higher reactivity. For many imidazole (B134444) derivatives, DFT studies have provided detailed insights into their electronic characteristics and potential as inhibitors or catalysts. However, specific values for HOMO, LUMO, and ΔE for 2-(1H-imidazol-2-yl)propanoic acid have not been reported in published studies.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data, are powerful for predicting spectroscopic parameters such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. While these methods have been applied to a variety of heterocyclic compounds, there is no available research detailing the predicted spectroscopic parameters for this compound.

Molecular Modeling and Docking Studies: Awaiting Investigation

Molecular modeling and docking are essential computational techniques for predicting how a small molecule might interact with a biological target, such as a protein.

Prediction of Binding Modes and Affinities in Protein-Ligand Systems

Molecular docking simulations are instrumental in drug discovery for predicting the binding orientation and affinity of a ligand to a protein's active site. Numerous studies have successfully employed this technique to investigate the potential of various imidazole-containing compounds as enzyme inhibitors. For instance, derivatives of imidazole-2-carboxylic acid have been studied as inhibitors for metallo-β-lactamases. Nevertheless, there are no published molecular docking studies that specifically investigate the binding modes and affinities of this compound with any protein target.

Conformational Analysis and Energy Minimization Studies

Understanding the stable three-dimensional conformations of a molecule is critical for predicting its biological activity. Conformational analysis and energy minimization studies identify the low-energy arrangements of atoms in a molecule. While this is a standard computational procedure, specific studies detailing the conformational landscape of this compound are not found in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a time-resolved view of the movements and interactions of a molecule, offering insights into its flexibility and interactions with its environment, such as a solvent or a biological membrane. MD simulations have been used to study proton transfer in liquid imidazole and the behavior of various imidazole derivatives in different systems. However, the dynamic behavior and interaction profile of this compound have not been the subject of any reported MD simulation studies.

Advanced Analytical Methodologies for Research on 2 1h Imidazol 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed analysis of "2-(1H-imidazol-2-yl)propanoic acid" and its derivatives. This powerful, non-destructive method provides extensive information regarding the molecular structure, connectivity, and the electronic environment of atoms within the molecule.

High-Resolution 1D and 2D NMR for Structural Elucidation of Synthetic Products and Complexes

High-resolution one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural confirmation of "this compound" and its synthetic products.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a related compound, 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, the proton signals are distinctly assigned, with the methyl group appearing as a singlet at 3.91 ppm and the vinyl protons showing as doublets at 5.86 and 7.66 ppm. nih.gov Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. In the same example, the carbon signals were observed at δ 33.82, 118.48, 125.64, 127.60, 134.21, 142.26, and 165.07. nih.gov

2D NMR: For more complex structures or to resolve ambiguities from 1D spectra, 2D NMR experiments are employed. ipb.pt Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. mdpi.com These experiments are crucial for assembling the complete molecular framework and for the definitive assignment of all proton and carbon signals, especially in complex coordination compounds. ipb.ptmdpi.com For example, in the study of ruthenium-carnosine complexes, 2D NMR experiments like ¹H COSY, ¹³C gHMBC, and ¹⁵N gHMBC were vital for assigning chemical shifts. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazole-containing Propanoic Acid Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid nih.gov | D₂O | 3.91 (s, 3H), 5.86 (d, J=12.0 Hz, 1H), 7.50 (s, 1H), 7.58 (s, 1H), 7.66 (d, J=12.0 Hz, 1H) | Not provided in D₂O |

| 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid nih.gov | CDCl₃ | Not provided | 33.82, 118.48, 125.64, 127.60, 134.21, 142.26, 165.07 |

Studies of Coordination-Induced Shifts (RCIS) in Metal Complexes

When "this compound" acts as a ligand to form metal complexes, NMR spectroscopy is a powerful tool to probe the coordination environment. The binding of a metal ion to the ligand induces changes in the chemical shifts of the ligand's nuclei, a phenomenon known as Coordination-Induced Shifts (RCIS).

The magnitude and direction of these shifts provide valuable insights into the binding site and the geometry of the complex. For example, in studies of ruthenium (II) complexes with L-carnosine, which contains an imidazole (B134444) ring similar to the subject compound, RCIS calculations helped determine the coordination geometry. mdpi.com The results indicated that the nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group were the donor atoms involved in chelation with the ruthenium center. mdpi.com The observation that the amide-carbonyl and the amino-terminus of the dipeptide were not involved in chelation was supported by both RCIS values and theoretical shift predictions by DFT. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopic techniques are fundamental in the characterization of "this compound," providing key information about its functional groups and electronic structure.

Vibrational Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com The IR spectrum of "this compound" would be expected to show characteristic absorption bands for its constituent functional groups.

Expected IR Absorptions for this compound:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid O-H | Stretch | 3300-2500 | Very broad, due to hydrogen bonding libretexts.orgdocbrown.info |

| Imidazole N-H | Stretch | ~3150-3000 | Broad |

| Alkyl C-H | Stretch | 3000-2850 | Medium to strong libretexts.org |

| Carbonyl C=O | Stretch | 1760-1690 | Strong, sharp libretexts.org |

| Imidazole C=N | Stretch | ~1650 | Medium |

| Imidazole C=C | Stretch | ~1550 | Medium |

| Carboxylic Acid C-O | Stretch | 1320-1210 | Medium libretexts.org |

| Carboxylic Acid O-H | Bend | 1440-1395 and 950-910 | Broad libretexts.org |

The broad O-H stretching band from the carboxylic acid is a particularly prominent feature, often overlapping with C-H stretching vibrations. docbrown.info The strong carbonyl (C=O) absorption is also a key diagnostic peak. ucalgary.ca The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. docbrown.info

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The imidazole ring and the carboxylic acid group in "this compound" are chromophores that absorb UV light.

The expected electronic transitions for this molecule would include π → π* and n → π* transitions. youtube.comlibretexts.org The π → π* transitions, arising from the imidazole ring, are typically of high intensity. libretexts.org The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally of lower intensity. libretexts.org

The position and intensity of these absorption bands can be influenced by factors such as solvent polarity and pH. tanta.edu.eg Changes in pH can alter the ionization state of the imidazole and carboxylic acid groups, which in turn affects the extent of conjugation and the electronic transitions. tanta.edu.eg In metal complexes, the coordination of "this compound" to a metal center can lead to the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand), providing further evidence of complex formation.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. docbrown.info

For "this compound," the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For instance, a related compound, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, showed an [M+H]⁺ ion at m/z 185.0380 in HRESI-MS, confirming its elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The initial ionization of the molecule leads to the formation of the molecular ion, which can then undergo fragmentation to produce a series of daughter ions. docbrown.info The analysis of these fragment ions helps to piece together the structure of the original molecule. For "this compound," expected fragmentation pathways could involve the loss of the carboxyl group (as CO₂ or COOH), cleavage of the bond between the propanoic acid side chain and the imidazole ring, and fragmentation of the imidazole ring itself. The study of these fragmentation pathways is crucial for the structural elucidation of novel synthetic derivatives and for identifying unknown compounds. nih.gov

Advanced Microscopy Techniques

Advanced microscopy techniques are indispensable for characterizing the surface morphology and interactions of "this compound" and its derivatives at the micro- and nanoscale. These methods provide critical insights into the compound's behavior on various substrates, which is essential for its application in areas such as surface functionalization, catalysis, and materials science.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) in Surface Interaction Studies

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the surface topography and understanding the interaction of imidazole-based compounds with different materials. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, research on related imidazole derivatives provides a strong basis for understanding their surface interaction characteristics.

SEM analysis is crucial for examining the surface morphology of materials modified with imidazole compounds. For instance, in studies of metal-organic frameworks (MOFs) or functionalized surfaces, SEM images can reveal details about the crystal structure, particle size, and distribution of the imidazole-containing species. In the context of corrosion protection, SEM has been used to study the surface of copper coated with a self-assembled monolayer of an imidazole derivative, 1-(3-aminopropyl)-2-methyl-1-imidazole (APMI). The images can demonstrate the formation of a protective film and assess its integrity after exposure to corrosive environments. tandfonline.comx-mol.com

AFM provides even higher resolution imaging of surface topography, often down to the atomic level, and can be operated in various modes to probe not just the physical landscape but also mechanical and electrical properties. For "this compound," AFM would be invaluable for studying its self-assembly on different substrates. Research on other imidazole derivatives has shown that they can form well-ordered self-assembled monolayers (SAMs) on surfaces like copper. tandfonline.comx-mol.com AFM can visualize the formation of these monolayers, their packing density, and the presence of any defects. tandfonline.comx-mol.com

In a study on an imidazolium-based aromatic amphiphile, AFM imaging revealed the formation of concave vesicles when complexed with pyranine (B1669890) in an aqueous solution. acs.org This demonstrates the utility of AFM in characterizing the supramolecular structures formed by imidazole-containing compounds. Furthermore, in situ AFM imaging has been employed to observe the real-time epitaxial growth of nanofibers from an amino acid-containing silole with an imidazole moiety on a mica surface, highlighting the influence of the substrate on the self-assembly process. researchgate.net

The following table summarizes the key applications of SEM and AFM in the study of surface interactions of imidazole-related compounds, which are analogous to the potential applications for this compound.

| Technique | Application | Information Obtained | Example Compounds from Research |

| SEM | Surface morphology of coated materials | Particle size, shape, and distribution; integrity of protective films | 1-(3-aminopropyl)-2-methyl-1-imidazole (APMI) on copper |

| AFM | High-resolution surface topography | Nanoscale morphology, self-assembly, packing density, surface roughness | 1-(3-aminopropyl)-2-methyl-1-imidazole (APMI) on copper; Imidazolium-based aromatic amphiphiles; Amino acid-containing silole with imidazole |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Properties in Complexes)

Electrochemical techniques are fundamental for elucidating the redox properties of "this compound," particularly when it forms complexes with metal ions. Cyclic Voltammetry (CV) is a premier technique for this purpose, providing insights into the electron transfer processes, stability of oxidation states, and the electrochemical behavior of the compound and its metallic adducts.

In a study involving the complexation of 1H-imidazole with Cr(III), Co(II), and Zn(II) ions, cyclic voltammetry was used to investigate the redox behavior of the resulting complexes. The experiments were conducted using a three-electrode system with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode in a phosphate (B84403) buffer solution (pH 7.4). The results showed that the Cr(III) and Co(II) complexes displayed irreversible one-electron reduction waves, corresponding to the Cr(III)/Cr(II) and Co(II)/Co(I) redox couples, respectively. In contrast, the Zn(II) complex was found to be electrochemically inactive within the studied potential window.

Another investigation focused on the electrochemical behavior of copper(II) complexes with imidazole in an aqueous solution of sodium perchlorate. The cyclic voltammograms, recorded at a glassy carbon electrode, revealed a two-step reduction process. The first step was a quasi-reversible, diffusion-controlled one-electron transfer corresponding to the Cu(II)/Cu(I) couple. The second step was an irreversible reduction of the Cu(I) species to metallic copper.

These findings are summarized in the table below, which provides a framework for the anticipated electrochemical properties of metal complexes of this compound. The propanoic acid substituent at the 2-position of the imidazole ring is expected to influence the electron density of the ring and, consequently, the redox potentials of the metal centers.

| Metal Complex | Redox Couple | Electrochemical Process | Key Findings |

| Cr(III)-imidazole | Cr(III)/Cr(II) | Irreversible one-electron reduction | The complex is electrochemically active, showing a reduction wave. |

| Co(II)-imidazole | Co(II)/Co(I) | Irreversible one-electron reduction | The complex undergoes a one-electron reduction. |

| Zn(II)-imidazole | - | Electrochemically inactive | No redox activity observed in the studied potential range. |

| Cu(II)-imidazole | Cu(II)/Cu(I), Cu(I)/Cu(0) | Quasi-reversible one-electron reduction followed by an irreversible reduction | Two-step reduction process observed. |

The study of the electrochemical properties of this compound and its complexes is crucial for applications in catalysis, sensor technology, and the development of new materials with specific redox functionalities.

Applications of 2 1h Imidazol 2 Yl Propanoic Acid in Advanced Chemical Systems Excluding Direct Human/animal Use

Catalysis and Green Chemistry

The unique structure of 2-(1H-imidazol-2-yl)propanoic acid, possessing both a nitrogen-containing heterocyclic ring and a carboxylic acid group, makes it an excellent candidate for applications in catalysis and environmentally friendly chemical processes.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The imidazole (B134444) moiety of this compound is a key feature that allows it to function as an effective ligand in both homogeneous and heterogeneous catalysis. The nitrogen atoms in the imidazole ring can donate their lone pair of electrons to form stable coordination complexes with a variety of transition metals. This is a well-established principle, exemplified by the amino acid histidine, which contains an imidazole side chain and plays a crucial role as a ligand in numerous metalloproteins. The imidazole sidechain of histidine residues commonly serves as a ligand in metalloproteins, such as in myoglobin (B1173299) and hemoglobin where it coordinates to the iron center of the heme group.

In synthetic catalytic systems, imidazolyl-containing ligands are highly valued. For instance, imidazolin-2-ylidenaminophosphines have been developed as highly electron-rich ligands for transition-metal catalysts, demonstrating the significant influence of the imidazole core on the electronic properties of the metal center and, consequently, its catalytic activity. While direct studies on this compound as a ligand are limited, its structure suggests it could act as a bidentate ligand, with both the imidazole nitrogen and the carboxylate oxygen participating in metal coordination. This chelation effect can lead to the formation of stable and catalytically active metal complexes.

In heterogeneous catalysis, immobilizing such ligands onto solid supports can offer advantages in catalyst recovery and reuse, aligning with the principles of green chemistry.

Applications in Environmentally Benign Chemical Transformations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of ligands derived from readily available and often biocompatible precursors like amino acids is a step in this direction. This compound, being a derivative of the natural amino acid histidine, fits well within this paradigm.

Green chemistry approaches to the synthesis of imidazole-containing compounds themselves are also an active area of research. The development of more sustainable synthesis methods for compounds structurally similar to this compound often involves the use of eco-friendly solvents, such as deep eutectic solvents (DESs), and reusable heterogeneous catalysts. Furthermore, techniques like ultrasound-assisted synthesis are being explored to enhance reaction rates and yields while minimizing energy consumption and the need for harsh reagents. The application of such green methodologies in both the synthesis and the use of this compound and its derivatives can significantly contribute to more sustainable chemical manufacturing.

Materials Science Research

The incorporation of functional molecules like this compound into larger material structures can impart specific and desirable properties, leading to the development of advanced functional and smart materials.

Incorporation into Functional Materials with Specific Properties

The imidazole ring and the carboxylic acid group of this compound provide multiple points for chemical modification and incorporation into polymers, metal-organic frameworks (MOFs), and other material scaffolds. The imidazole moiety can engage in hydrogen bonding and π-π stacking interactions, which can influence the self-assembly and bulk properties of the material.

The synthesis of functional materials often involves the strategic placement of molecules with specific functionalities. For example, the backbone functionalization of a pre-coordinated imidazole-based ligand with a carboxylic acid group has been demonstrated, showcasing a method to introduce the -COOH functionality into a larger metal-ligand complex. This approach allows for the creation of heteropolymetallic complexes with tailored properties. Similarly, this compound could be used as a building block to introduce both acidic and metal-coordinating sites into a material, potentially leading to applications in areas such as ion exchange, sensing, or catalysis.

Development of Responsive and Smart Materials

Smart or responsive materials are designed to change their properties in response to external stimuli such as pH, temperature, or the presence of specific chemical species. The structure of this compound is inherently pH-responsive. The imidazole ring can be protonated or deprotonated depending on the pH of the surrounding environment, as can the carboxylic acid group.

Incorporating this molecule into a polymer chain or a hydrogel network could lead to materials that swell or shrink in response to pH changes. This property is valuable for applications in drug delivery systems, sensors, and actuators. The ability of the imidazole group to coordinate with metal ions also opens up the possibility of creating materials that respond to the presence of specific metals, potentially for sensing or environmental remediation applications.

Precursor Chemistry in the Synthesis of Complex Organic Molecules

Beyond its direct applications, this compound can serve as a valuable starting material or intermediate in the synthesis of more complex and biologically relevant organic molecules. The combination of the imidazole ring and the propanoic acid side chain provides a versatile scaffold for further chemical transformations.

Research has shown the synthesis of various derivatives of imidazolylpropanoic acid, highlighting the chemical tractability of this class of compounds. For instance, the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid has been reported, demonstrating that the imidazole core can be modified to include other functional groups. In these syntheses, the propanoic acid moiety is often introduced via reactions with molecules like 3-bromopropanoic acid or through the hydrolysis of a corresponding ester.

The table below summarizes the synthesis of some related imidazolylpropanoic acid derivatives, illustrating the types of chemical transformations that could potentially be applied to this compound.

| Derivative | Starting Materials | Key Reaction Type | Reference |

| 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | 3-Bromopropanoic acid, Methimazole | Nucleophilic substitution | , |

| (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid | tert-Butyl propiolate, Methimazole | Michael addition, followed by hydrolysis | |

| 1H-Imidazole-2-carboxylic acid derivatives | 1H-imidazole-2-carboxylic acid | Structure-guided optimization |

These examples underscore the utility of the imidazolylpropanoic acid framework as a versatile precursor for creating a diverse range of more complex molecules with potential applications in various fields of chemistry.

Corrosion Inhibition Studies: Mechanistic Investigations of Surface Adsorption and Protection

Extensive research into the application of various imidazole derivatives has established their efficacy as corrosion inhibitors for a range of metals and alloys, particularly in acidic environments. The protective action of these organic compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the material from the corrosive medium. This adsorption process is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the imidazole structure, which can interact with the vacant d-orbitals of the metal.

The mechanism of corrosion inhibition by imidazole derivatives typically involves the blocking of active corrosion sites on the metal surface. This can occur through two main types of adsorption: physisorption and chemisorption. Physisorption is a weaker, electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In contrast, chemisorption involves the formation of a coordinate-type bond between the inhibitor and the metal, resulting in a more stable and effective protective layer. The specific mode of adsorption is influenced by factors such as the chemical structure of the inhibitor, its concentration, the nature of the metal surface, and the composition of the corrosive environment.

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed to investigate the corrosion inhibition performance of these compounds. PDP studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential and current density. EIS provides insights into the kinetics of the electrochemical processes occurring at the metal-electrolyte interface and can be used to determine the charge transfer resistance, which is a measure of the corrosion rate.

Theoretical studies, including quantum chemical calculations based on Density Functional Theory (DFT) and Monte Carlo simulations, are also valuable tools for understanding the inhibition mechanism at a molecular level. These computational methods can elucidate the relationship between the molecular structure of the inhibitor and its protective efficiency by calculating parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment. These parameters help to predict the adsorption behavior and reactivity of the inhibitor molecules.

While the general principles of corrosion inhibition by imidazole derivatives are well-established, a thorough review of the scientific literature reveals a notable absence of specific studies focusing on This compound as a corrosion inhibitor. Consequently, there is no available experimental or theoretical data to construct detailed data tables or elaborate on the specific research findings for this particular compound within the scope of corrosion inhibition. The information that would typically populate the following data tables, such as inhibition efficiency at various concentrations, electrochemical parameters, and thermodynamic and quantum chemical data, is not present in the public domain for this compound.

Interactive Data Table: Electrochemical Polarization Data for this compound

| Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Interactive Data Table: Electrochemical Impedance Spectroscopy Data for this compound

| Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Interactive Data Table: Thermodynamic and Quantum Chemical Parameters for the Adsorption of this compound

| Adsorption Isotherm Model | Adsorption Equilibrium Constant (Kads) (L/mol) | Gibbs Free Energy of Adsorption (ΔG°ads) (kJ/mol) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Data Not Available | Data Not Available | Data Not Available | Data Not-Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies of 2 1h Imidazol 2 Yl Propanoic Acid Derivatives

Elucidation of Key Structural Features for Specific Biological Interactions (in vitro)

The biological activity of 2-(1H-imidazol-2-yl)propanoic acid derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups. In vitro studies on analogous imidazole-containing compounds have highlighted several key structural features that are crucial for their interaction with biological targets.

The imidazole (B134444) ring itself is a critical pharmacophore, capable of participating in various non-covalent interactions such as hydrogen bonding, and metal coordination. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor.

The propanoic acid side chain also plays a pivotal role. The carboxylic acid group is ionizable at physiological pH, allowing for ionic interactions with positively charged residues in protein binding pockets. The stereochemistry of the chiral center at the second carbon of the propanoic acid moiety can significantly influence biological activity, with one enantiomer often exhibiting greater potency than the other.

While specific in vitro data for this compound derivatives is limited in publicly accessible literature, we can extrapolate from studies on similar structures. For instance, research on other imidazole-based compounds has demonstrated that modifications to the imidazole ring and the side chain can dramatically alter biological effects.

Table 1: Postulated Key Structural Features of this compound Derivatives for Biological Activity

| Structural Feature | Potential Biological Interaction | Postulated Impact on Activity |

| Imidazole Ring | Hydrogen bonding, π-π stacking, metal chelation | Essential for target recognition and binding affinity. |

| Propanoic Acid Moiety | Ionic interactions, hydrogen bonding | Contributes to binding and can influence solubility and pharmacokinetic properties. |

| Stereocenter at C2 | Stereospecific interactions with target | Enantiomers may exhibit different potencies and selectivities. |

| Substituents on Imidazole | Steric and electronic effects | Can modulate binding affinity, selectivity, and metabolic stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound derivatives are not yet widely published, the principles of QSAR can be applied to guide future drug discovery efforts.

A typical QSAR study for this class of compounds would involve synthesizing a library of derivatives with systematic variations in their structure. These variations could include different substituents on the imidazole ring or modifications to the propanoic acid side chain. The biological activity of these compounds would then be determined through in vitro assays.

Various molecular descriptors would be calculated for each compound, quantifying their physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). Statistical methods, such as multiple linear regression or partial least squares, would then be used to develop a QSAR model that correlates these descriptors with the observed biological activity.

Table 2: Hypothetical QSAR Descriptors for this compound Derivatives

| Descriptor Class | Example Descriptors | Potential Correlation with Activity |

| Electronic | Hammett constant (σ), Dipole moment | Influences electrostatic interactions and reactivity. |

| Steric | Taft steric parameter (Es), Molar refractivity (MR) | Affects how the molecule fits into a binding site. |

| Hydrophobic | LogP, Hydrophobic field | Governs membrane permeability and hydrophobic interactions. |

| Topological | Wiener index, Kier shape indices | Describes molecular size, shape, and branching. |

Such a model would be invaluable for predicting the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of potent and selective drug candidates.

Impact of Substituent Effects on Chemical Reactivity and Biological Selectivity

Electronic Effects: Electron-donating groups (EDGs) attached to the imidazole ring, such as alkyl or alkoxy groups, would increase the electron density of the ring system. This could enhance its ability to act as a hydrogen bond acceptor or a metal ligand. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, would decrease the electron density, potentially altering its binding mode and reactivity.

Steric Effects: The size and shape of substituents can introduce steric hindrance, which may either be beneficial or detrimental to biological activity. A bulky substituent could prevent the molecule from fitting into a specific binding pocket, leading to a loss of activity. Alternatively, it could promote a more favorable binding conformation or enhance selectivity by preventing binding to off-target proteins.

Selectivity: By carefully choosing substituents, it is possible to fine-tune the selectivity of these derivatives for a particular biological target. For example, a substituent that forms a specific hydrogen bond with a residue in the target protein but creates a steric clash with a residue in a related off-target protein could significantly improve selectivity.

Table 3: Predicted Impact of Substituents on the Properties of this compound Derivatives

| Substituent Type | Position on Imidazole Ring | Predicted Effect on Reactivity | Predicted Effect on Selectivity |

| Electron-Donating Group (e.g., -CH3) | C4 or C5 | Increased nucleophilicity of imidazole nitrogens. | May enhance binding to electron-deficient pockets. |

| Electron-Withdrawing Group (e.g., -NO2) | C4 or C5 | Decreased nucleophilicity, increased acidity of N-H. | Could favor interactions with electron-rich pockets. |

| Bulky Group (e.g., -t-butyl) | C4 or C5 | Steric hindrance may decrease reactivity. | Can improve selectivity by preventing off-target binding. |

| Halogen (e.g., -Cl, -F) | C4 or C5 | Inductive electron withdrawal, potential for halogen bonding. | May alter binding orientation and improve selectivity. |

Rational Design Principles for Modulating Chemical and Biological Functions

The rational design of novel this compound derivatives with tailored chemical and biological functions relies on a thorough understanding of the principles outlined in the previous sections. The goal is to systematically modify the lead structure to optimize its potency, selectivity, and pharmacokinetic properties.